purvalanol A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research

Specific Scientific Field: Oncology

Methods/Experimental Procedures: Purvalanol A acts through competitive inhibition of ATP binding, targeting CDK1/cyclin B (IC₅₀ = 4 nM), CDK2/cyclin A (IC₅₀ = 70 nM), CDK2/cyclin E (IC₅₀ = 35 nM), CDK4/cyclin D1 (IC₅₀ = 850 nM), and CDK5-p35 (IC₅₀ = 75 nM).

Taxol Sensitization

Specific Scientific Field: Chemotherapy

Methods/Experimental Procedures: Purvalanol A was combined with taxol, leading to decreased Op18/stathmin expression and activation of caspase-3 and caspase-8.

Results/Outcomes: Co-treatment with purvalanol A and taxol improved taxol-induced apoptosis and reduced taxol doses, potentially minimizing side effects.

Purvalanol A is a selective inhibitor of cyclin-dependent kinases, particularly Cdc2, which plays a crucial role in regulating the cell cycle. Its chemical structure is characterized by the formula and it belongs to the class of organic compounds known as 6-aminopurines. At low concentrations, specifically around 2 μM, it effectively inhibits the kinase activity of Cdc2, thereby interfering with the transition from the G2 phase to mitosis. This inhibition leads to significant cellular effects, including apoptosis and loss of clonogenicity in various cancer cell lines, such as gastric cancer cells .

Purvalanol A acts as a CDK inhibitor by binding to the ATP-binding pocket of CDKs, preventing ATP from binding and subsequent CDK activation []. This disrupts the phosphorylation of key cell cycle regulatory proteins, leading to cell cycle arrest in the G1 and G2 phases. Additionally, Purvalanol A may induce endoplasmic reticulum stress-mediated apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells [].

Purvalanol A primarily functions by binding to cyclin-dependent kinases, preventing their interaction with cyclins. This action disrupts the phosphorylation processes essential for cell cycle progression. The compound's mechanism involves blocking the ATP-binding site of these kinases, which is critical for their activity. The inhibition of Cdc2 by Purvalanol A results in downstream effects on various signaling pathways associated with cell cycle regulation and apoptosis induction .

Purvalanol A exhibits significant biological activity, particularly in cancer therapy. It has been shown to induce apoptosis in several cancer cell types, including ovarian and gastric cancers. The compound enhances the efficacy of other chemotherapeutic agents, such as cisplatin, by reversing drug resistance and promoting apoptotic pathways through mechanisms involving reactive oxygen species and the Akt/mTOR signaling pathway . Additionally, Purvalanol A has been found to activate p38 MAPK signaling, which further contributes to its pro-apoptotic effects in neutrophils .

The synthesis of Purvalanol A typically involves multi-step organic reactions starting from simpler purine derivatives. One common approach includes:

- Formation of the Core Structure: This involves creating a purine base through condensation reactions.

- Introduction of Functional Groups: Specific functional groups are added via nucleophilic substitution or coupling reactions to achieve the desired biological activity.

- Final Modifications: The introduction of chlorine and other substituents is performed to enhance selectivity and potency against cyclin-dependent kinases.

Microwave-assisted synthesis techniques have also been explored to optimize reaction conditions and improve yields .

Purvalanol A is primarily researched for its potential applications in cancer therapy due to its ability to inhibit key cell cycle regulators. Its applications include:

- Cancer Treatment: Used as a research tool to study cell cycle dynamics and apoptosis in cancer cells.

- Combination Therapy: Enhances the effectiveness of other chemotherapeutic agents like cisplatin, making it a candidate for combination therapies in resistant cancer types .

- Research Tool: Employed in laboratory settings to investigate the roles of cyclin-dependent kinases in various biological processes.

Studies have demonstrated that Purvalanol A interacts synergistically with other drugs such as cisplatin and taxol. These interactions often lead to enhanced apoptosis rates in cancer cells compared to treatments with individual agents. For instance, co-treatment with Purvalanol A and taxol has shown increased expression inhibition of oncoprotein 18/stathmin, which is involved in microtubule dynamics during mitosis . Moreover, its ability to modulate signaling pathways like ROS/Akt/mTOR enhances its therapeutic potential against tumors resistant to standard treatments .

Several compounds exhibit similar mechanisms of action or structural characteristics as Purvalanol A. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Roscovitine | Inhibits cyclin-dependent kinases | Selective for CDK1/CDK2; used in various cancers |

| Olomoucine | Inhibits cyclin-dependent kinases | Broader spectrum; less selective than Purvalanol A |

| 5-Fluorouracil | Antimetabolite affecting DNA synthesis | Primarily used in colorectal cancer treatment |

| Palbociclib | Selective CDK4/6 inhibitor | FDA-approved for breast cancer |

Purvalanol A stands out due to its specific targeting of Cdc2 and its unique ability to enhance apoptosis through various pathways while being effective at low concentrations .

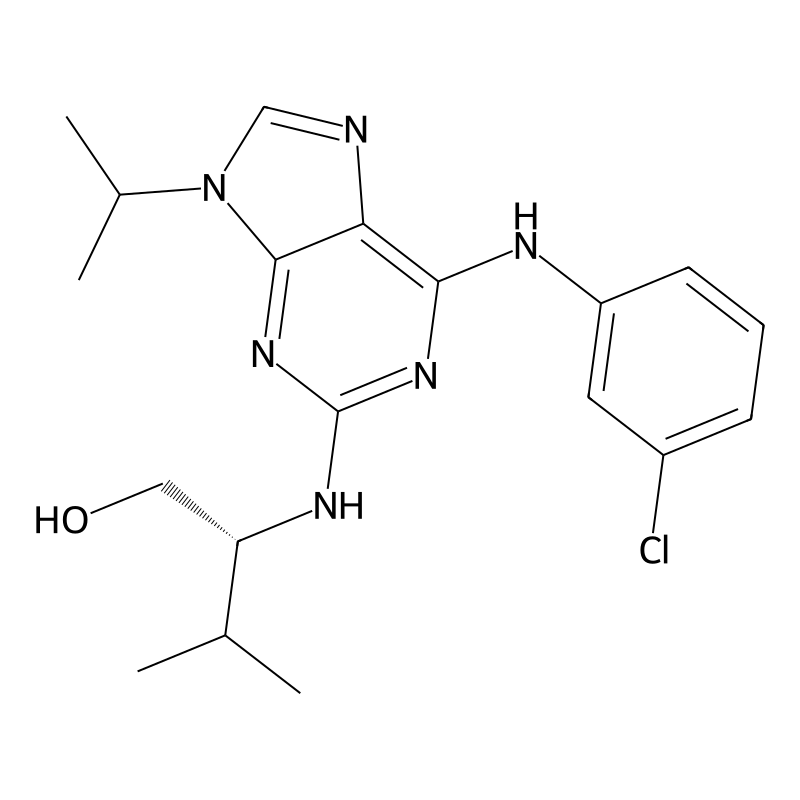

Purvalanol A is a 2,6,9-trisubstituted purine derivative with the molecular formula C₁₉H₂₅ClN₆O [1] [2] [3]. The compound possesses a molecular weight of 388.89 daltons and a monoisotopic mass of 388.177837 daltons [1] [4]. The International Union of Pure and Applied Chemistry nomenclature for this compound is (2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol [1] [5].

The structural framework of Purvalanol A consists of a central purine ring system with three distinct substituents: a 3-chloroaniline group attached at the 6-position, an isopropyl group at the 9-position, and a chiral (2R)-3-methylbutan-1-ol chain at the 2-position [1] [2] [3]. The compound belongs to the class of 6-aminopurines, which are characterized by an amino group at position 6 of the purine ring [5].

The Chemical Abstracts Service number for Purvalanol A is 212844-53-6, and it is catalogued in the PubChem database under the identifier 456214 [1] [2] [3]. The simplified molecular-input line-entry system representation is CC(C)C@HNC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl, which demonstrates the stereochemical configuration and connectivity of the molecule [1] [2] [3].

Stereochemistry and Conformational Analysis

(2R)-Configuration Significance

The stereochemical configuration of Purvalanol A is defined by the (2R)-configuration at the chiral center of the 3-methylbutan-1-ol substituent [1] [4] [5]. This specific stereochemistry is critical for the biological activity of the compound, as it determines the spatial orientation of the molecule when bound to its target proteins. The (2R)-configuration ensures optimal positioning of the hydroxyl group and the branched alkyl chain for effective interactions with the binding site of cyclin-dependent kinases [6] [7].

The chiral center at position 2 of the butanol chain creates a defined three-dimensional structure that is essential for the compound's selectivity and potency. The (2R)-enantiomer has been specifically developed and characterized for its superior kinase inhibitory properties compared to its stereoisomers [8] [9]. This stereochemical preference is reflected in the synthetic approaches used to prepare Purvalanol A, which typically employ (R)-2-amino-3-methyl-1-butanol as the chiral building block [8] [10].

3D Structural Arrangements and Binding Determinants

The three-dimensional structure of Purvalanol A has been elucidated through X-ray crystallography in complex with its target kinases. The crystal structure of Purvalanol A bound to c-Src kinase (Protein Data Bank entry 1YOM) reveals important structural features that contribute to its binding affinity and selectivity [11] [12] [13]. The compound adopts a specific conformation that allows it to occupy the adenosine triphosphate-binding site of the kinase, with the purine ring positioned in the hinge region of the active site [7] [11].

The crystal structure demonstrates that Purvalanol A establishes two critical hydrogen bonds in the hinge region: one between the nitrogen-7 of the purine core and the backbone nitrogen of methionine-344, and another between the 6-anilino group and the backbone oxygen of methionine-344 [7]. The central purine ring forms van der Waals contacts with alanine-296 and leucine-396, while the 9-isopropyl group interacts with valine-326 and establishes additional hydrophobic contacts with leucine-396 [7].

The 3-chlorophenyl ring of the compound forms lipophilic interactions within hydrophobic pocket II, specifically with leucine-276 and glycine-347. The 3-methylbutanol chain occupies the ribose pocket of the binding site and shows van der Waals contacts with valine-284 of the amino-terminal lobe [7]. These structural determinants collectively contribute to the nanomolar binding affinity of Purvalanol A for its target kinases.

Physicochemical Properties

Molecular Weight and Solubility Profile

Purvalanol A exhibits distinct physicochemical properties that influence its biological activity and pharmaceutical applications. The compound has a molecular weight of 388.89 daltons [1] [2] [3], which places it within the optimal range for drug-like molecules according to Lipinski's rule of five.

The solubility profile of Purvalanol A varies significantly depending on the solvent system. The compound demonstrates excellent solubility in dimethyl sulfoxide, with a maximum concentration of 100 milligrams per milliliter (equivalent to 38.89 millimolar) [3] [14] [15]. In ethanol, the solubility is considerably lower at 19.45 milligrams per milliliter (equivalent to 50 millimolar) [3] [15]. Purvalanol A is insoluble in water, which is consistent with its lipophilic nature and the presence of multiple aromatic and aliphatic substituents [15].

The predicted density of Purvalanol A is 1.33 ± 0.1 grams per cubic centimeter, and the compound has a predicted boiling point of 590.5 ± 60.0°C [16]. The predicted acid dissociation constant (pKa) is 14.51 ± 0.10, indicating that the compound is essentially non-ionizable under physiological conditions [16].

Structure-Activity Relationships

The structure-activity relationships of Purvalanol A have been extensively studied to understand the molecular determinants of its kinase inhibitory activity. The compound exhibits potent inhibition against multiple cyclin-dependent kinases, with half-maximal inhibitory concentration values ranging from 4 nanomolar for CDK1/cyclin B to 850 nanomolar for CDK4/cyclin D1 [2] [3] [16] [17].

The 3-chloroaniline substituent at position 6 of the purine ring is critical for activity, as it provides essential hydrophobic interactions within the binding pocket and contributes to selectivity between different kinase targets [6] [7]. Modifications to this substituent can significantly alter the potency and selectivity profile of the compound. The isopropyl group at position 9 provides additional hydrophobic interactions that stabilize the binding conformation [7].

The (2R)-3-methylbutan-1-ol chain at position 2 is essential for the compound's activity, as it occupies the ribose pocket of the adenosine triphosphate-binding site and provides specific contacts that enhance binding affinity [7]. The hydroxyl group of this chain can form hydrogen bonds with amino acid residues in the binding site, contributing to the overall binding energy [7].

Structure-activity relationship studies have revealed that the planar nature of the purine ring system is crucial for optimal binding [18]. The compound exhibits a planar structure that is characteristic of potent kinase inhibitors, allowing for optimal π-π stacking interactions with aromatic residues in the binding site [18].

Synthetic Pathways for Purvalanol A Preparation

The first step involves the alkylation of 2,6-dichloropurine at the 9-position using isopropyl halide in the presence of potassium carbonate in dimethylformamide at room temperature for 12 hours [10] [9]. This reaction typically yields 45-51% of the desired 2,6-dichloro-9-isopropyl-9H-purine intermediate [10] [9].

The second step involves nucleophilic aromatic substitution at the 6-position using 3-chloroaniline in the presence of N,N-diisopropylethylamine in n-butanol at 110°C for 12 hours [10] [9]. This reaction yields 76-85% of the 2-chloro-9-isopropyl-N-(3-chlorophenyl)-9H-purin-6-amine intermediate [10] [9].

The final step involves the introduction of the chiral (2R)-3-methylbutan-1-ol chain at the 2-position through nucleophilic substitution using (R)-2-amino-3-methyl-1-butanol in the presence of N,N-diisopropylethylamine in n-butanol at 120°C for 24-48 hours [8] [10] [9]. This step typically yields 20-50% of the final product, Purvalanol A [8] [10] [9].

The overall synthetic route provides good yields and can be scaled up for preparative purposes. The use of microwave-assisted synthesis techniques has been explored to optimize reaction conditions and improve yields . The synthetic pathway is amenable to parallel synthesis approaches, allowing for the preparation of analogs with different substituents at each position of the purine ring [9].

Interactions with CDK1 (Cyclin B)

Purvalanol A forms a classic bi-dentate hydrogen-bond pair with the backbone of Leu83 in CDK1, while its C-9 isopropyl group packs against Phe80 inside the adenine pocket, stabilising a closed glycine-rich loop that excludes solvent and lowers the catalytic constant. Half-maximal inhibition (IC₅₀) is 4 nM for the CDK1/Cyclin B holoenzyme [1] [2].

Inhibition of CDK2 (Cyclin A, Cyclin E)

Crystallographic analysis of CDK2-Cyclin A with a purvalanol analogue (PDB 1CKP) shows the purine scaffold rotated ~30° relative to adenosine; the 6-anilino chlorine nests in a lipophilic pocket created by Val64 and Phe80, thus accounting for sub-nanomolar affinity [3]. Purvalanol A blocks CDK2/Cyclin A at 70 nM and CDK2/Cyclin E at 35 nM in cell-free assays [2] [4]. In tumour cells this translates into reversible arrest in late G₁ and G₂, with selective loss of phosphorylated Retinoblastoma protein and Cyclin E down-regulation [5].

CDK5/p35 Binding Characteristics

Although the neuronal kinase CDK5 diverges at the activation loop, the compound preserves high-affinity binding (IC₅₀ ≈ 75 nM) [1] [4]. N-acetyl-Leu133 and Leu83 supply hinge contacts, while an induced-fit movement of the β3-Lys33–Glu51 salt bridge accommodates the bulky 3-chloroaniline. Purvalanol A therefore accelerates Mcl-1 turnover and apoptosis in human neutrophils by inhibiting CDK5-dependent phosphorylation cascades [6] [7].

| Primary CDK Targets | IC₅₀ (nM, biochemical) | Key Structural Contacts | Functional Consequence |

|---|---|---|---|

| CDK1/Cyclin B | 4 [1] | Bi-dentate hinge H-bond; hydrophobic clamp Phe80-Leu83 | G₂/M blockage; radiosensitisation [8] |

| CDK2/Cyclin A | 70 [2] | 6-Anilino in Val64 pocket; Gly-rich loop closure [3] | G₁ arrest; transcriptional silencing [5] |

| CDK2/Cyclin E | 35 [2] | As above | Prevention of S-phase entry [5] |

| CDK5/p35 | 75 [1] | Shifted Lys33–Glu51 salt bridge; hinge docking | Pro-apoptotic Mcl-1 degradation [6] |

Secondary Kinase Targets

c-Src Tyrosine Kinase Inhibition

Purvalanol A suppresses anchorage-independent growth of c-Src-transformed cells with equal potency to the canonical Src inhibitor PP2, while concurrently driving a robust G₂/M arrest [9] [10]. In vitro, it inhibits recombinant Src with an IC₅₀ in the low micromolar range; binding triggers an outward shift of the αC-helix, expanding the ATP pocket (PDB 1YOM) [11] [12].

DYRK1A Targeting and Implications

Despite its CDK pedigree, purvalanol A inhibits dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with an IC₅₀ of 300 nM [13] [14]. Given DYRK1A’s over-expression in Down-syndrome brain and tau hyper-phosphorylation, this off-target effect has been exploited to probe cognitive-deficit models [15].

Additional Kinase Interactions within the Kinome

Affinity chromatography with immobilised purvalanol analogues revealed moderate inhibition of extracellular-signal-regulated kinases (ERK1/2 IC₅₀ ≈ 3–9 µM) [16], checkpoint kinase CK1δ/ε (IC₅₀ ≈ 40 nM for some analogues) [15], and ribosomal S6 kinase 1 (RSK1 IC₅₀ ≈ 1.5 µM) [13]. These activities, though weaker, synergise with CDK blockade to enhance cytotoxicity in MYC-driven tumours and to potentiate paclitaxel or cisplatin responses [17] [18].

| Secondary Target | IC₅₀ (µM) | Cellular/Pathological Relevance |

|---|---|---|

| c-Src | 1–3 [9] [10] | Suppression of Src-driven transformation and migration |

| DYRK1A | 0.3 [13] [14] | Modulation of neurodevelopmental and tau-phosphorylation pathways |

| ERK1/2 | 3–9 [16] | Contributes to anti-proliferative signalling |

| CK1δ/ε | 0.04 (for analogue 11) [15] | Circadian rhythm and Wnt-signalling regulation |

| RSK1 | 1.49 [13] | mTOR-independent control of protein synthesis |

Crystallographic Studies and Binding-Site Analysis

Structural Basis for CDK Selectivity

High-resolution structures of CDK2 and CDK1 with purvalanol scaffolds reveal three determinants of selectivity:

- A polar clamp of Leu83 backbone O/N accepting the N1 and donating to N7 of the purine [3].

- A hydrophobic recess formed by Ala31, Val64, and Phe80 that accommodates the C-6 3-chloroaniline—replacement of these residues by bulkier side-chains in MAPKs explains weaker affinity.

- The 9-isopropyl substituent locks the glycine-rich loop (residues 10-24) in a closed conformation, favouring CDKs that tolerate loop rigidification.

Mutational exchange of Val64 → Ile or Phe80 → Tyr in CDK2 reduces purvalanol binding 20-fold, underscoring the role of pocket volume [19].

Binding-Site Interactions in the Src Kinase Domain

In the Src–purvalanol A complex (PDB 1YOM) the ligand pivots relative to its CDK pose: the 9-isopropyl group now points toward the gatekeeper Thr340, and the 6-anilino chlorine fills an expanded hydrophobic cleft created by an outward swing of Leu393 [11] [12]. This re-orientation avoids steric clash with Met341 that hampers many purine inhibitors, explaining why purvalanol A, but not purvalanol B, engages Src.

| Structural Parameter | CDK2 (1CKP) | Src (1YOM) |

|---|---|---|

| Hinge contacts | N1–Leu83 O; N7–Leu83 N [3] | N1–Met341 O; N7–Met341 N [11] |

| Gatekeeper environment | Phe80 static; pocket narrow | Thr340 plus Leu393 shift; pocket widened [12] |

| Gly-rich loop | Closed over ligand | Remains open |

The contrasting pocket morphologies rationalise the dual but differential inhibition pattern of purvalanol A across the kinome.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Purvalanol A

Dates

2: Hofman J, Kučera R, Cihalova D, Klimes J, Ceckova M, Staud F. Olomoucine II, but Not Purvalanol A, Is Transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1). PLoS One. 2013 Oct 8;8(10):e75520. doi: 10.1371/journal.pone.0075520. PubMed PMID: 24116053; PubMed Central PMCID: PMC3792958.

3: Hofman J, Ahmadimoghaddam D, Hahnova L, Pavek P, Ceckova M, Staud F. Olomoucine II and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone. Pharmacol Res. 2012 Mar;65(3):312-9. doi: 10.1016/j.phrs.2011.11.017. Epub 2011 Dec 6. PubMed PMID: 22173067.

4: Hikita T, Oneyama C, Okada M. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src. Genes Cells. 2010 Oct;15(10):1051-62. doi: 10.1111/j.1365-2443.2010.01439.x. Epub 2010 Sep 5. PubMed PMID: 20825494.

5: Agbottah E, Yeh WI, Berro R, Klase Z, Pedati C, Kehn-Hall K, Wu W, Kashanchi F. Two specific drugs, BMS-345541 and purvalanol A induce apoptosis of HTLV-1 infected cells through inhibition of the NF-kappaB and cell cycle pathways. AIDS Res Ther. 2008 Jun 10;5:12. doi: 10.1186/1742-6405-5-12. PubMed PMID: 18544167; PubMed Central PMCID: PMC2483717.

6: Iizuka D, Ogura A, Kuwabara M, Inanami O. Purvalanol A induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II. Anticancer Drugs. 2008 Jul;19(6):565-72. doi: 10.1097/CAD.0b013e3282fe330e. PubMed PMID: 18525315.

7: Iizuka D, Inanami O, Kashiwakura I, Kuwabara M. Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays. Radiat Res. 2007 May;167(5):563-71. PubMed PMID: 17474786.

8: Maćkowiak M, Kolasiewicz W, Markowicz-Kula K, Wedzony K. Purvalanol A, inhibitor of cyclin-dependent kinases attenuates proliferation of cells in the dentate gyrus of the adult rat hippocampus. Pharmacol Rep. 2005 Nov-Dec;57(6):845-9. PubMed PMID: 16382206.

9: Villerbu N, Gaben AM, Redeuilh G, Mester J. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities. Int J Cancer. 2002 Feb 20;97(6):761-9. PubMed PMID: 11857351.